2-(Methylsulphonyl)-2-methylpropane
Overview
Description
Synthesis Analysis
- Syntheses of compounds related to 2-(Methylsulphonyl)-2-methylpropane involve reactions of methanesulphonates with nucleophiles, showing that with weak nucleophiles, the intermediate aziridinium ion gives the secondary substitution product, while strong nucleophiles can lead to direct SN2 substitution (Owen & Sflomos, 1979).
- Research on polyarylene sulphonoxides, which are related to 2-(Methylsulphonyl)-2-methylpropane, indicates that they can be synthesized from diphenylolpropane and dichlorodiphenylsulphone (Bulai et al., 1982).
Molecular Structure Analysis
- The molecular structures of related sulphur compounds with different valence states, such as methyl-2-nitrobenzenesulphenate and methyl-2-nitrobenzenesulphonate, have been studied using X-ray diffraction (Kucsman et al., 1989).
- Studies on p-methylsulphonylbenzoic acid and methylphenylsulphone provide insights into the molecular structures of sulphonyl compounds, which are relevant for understanding 2-(Methylsulphonyl)-2-methylpropane (Brunvoll et al., 1984).
Chemical Reactions and Properties
- The reactions and properties of 2-(Methylsulphonyl)-2-methylpropane can be inferred from related studies on compounds like methylphosphonate synthase, which showcase the roles of specific functional groups in chemical reactions (Cooke et al., 2012).
Physical Properties Analysis
- The physical properties of related compounds, such as poly(2-methylpropene), have been analyzed to understand aspects like polymerization and functionalization, providing indirect insights into the physical properties of 2-(Methylsulphonyl)-2-methylpropane (Chéradame et al., 1994).
Chemical Properties Analysis
- Studies on similar chemical structures, such as 1-chloro-2-methylpropane, reveal information about molecular structure and conformations, which are crucial for understanding the chemical properties of 2-(Methylsulphonyl)-2-methylpropane (Schei & Hilderbrandt, 1985).
Scientific Research Applications
Conformational Analysis in Alicyclic Compounds : Theoretical conformational analysis of 2-methylsulphonyl-1-phenylethanol, a compound related to 2-(Methylsulphonyl)-2-methylpropane, has been studied to understand the stability of different conformations and their stabilization factors (Alcudia, García-Ruano, & Sieiro, 1979).
Synthesis of Polyelectrolytes for Industrial Applications : Poly(2-acrylamido-2-methylpropane sulfonic acid) has been used in various industrial applications. Its well-defined homopolymers and block copolymers have been prepared through reversible addition fragmentation chain transfer (RAFT) polymerization (Bray et al., 2017).
Development of Conducting Polymers : Electropolymerization of methylthio-substituted oligothiophenes, which are similar in structure to 2-(Methylsulphonyl)-2-methylpropane, has been explored for the synthesis of conducting polymers (Smie et al., 1998).
Herbicidal Activities : The synthesis of 2-methylpropan-2-aminium methyl 1-(substituted phenoxyacetoxy) alkylphosphonates, structurally related to 2-(Methylsulphonyl)-2-methylpropane, has been reported, and their notable herbicidal activities have been investigated (Gao et al., 2013).
Applications in Oil-Gas Exploitation and Water Treatment : 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) has been used in oil-gas exploitation and water treatment due to its properties such as heat resistance, salt tolerance, and shear resistance (Zhang Hong, 2006).
Enhanced Oil Recovery : The use of random copolymers of acrylamide with sodium-2-acrylamido-2-methylpropane sulfonate for enhanced oil recovery has been studied, highlighting their suitability as mobility control agents due to their large dimensions, hydrogen bonding capacity, and pseudoplasticity in aqueous solutions (McCormick & Chen, 1982).
Safety And Hazards
properties
IUPAC Name |
2-methyl-2-methylsulfonylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-5(2,3)8(4,6)7/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEIMSOLPXIGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161496 | |
Record name | 2-(Methylsulphonyl)-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulphonyl)-2-methylpropane | |
CAS RN |
14094-12-3 | |
Record name | 2-Methyl-2-(methylsulfonyl)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14094-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulphonyl)-2-methylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylsulphonyl)-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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